TG100801 - 867331-82-6

TG100801

Catalog Number: EVT-284094
CAS Number: 867331-82-6
Molecular Formula: C33H30ClN5O3
Molecular Weight: 580.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TG100801 is a synthetically derived benzotriazine compound developed for scientific research purposes. [] It serves as a prodrug, undergoing enzymatic conversion to its active metabolite, TG100572 (4-chloro-3-{5-methyl-3-[4-(2-pyrrolidin-1-yl-ethoxy)phenylamino]benzo[1,2,4]triazin-7-yl}phenol). [] This active metabolite is a potent inhibitor of specific tyrosine kinases, including vascular endothelial growth factor receptor 2 (VEGFR2) and members of the Src family kinases (Src and YES). [] TG100801 is primarily utilized in preclinical research to investigate angiogenesis, ocular neovascularization, and retinal edema. [, , ]

TG100572

  • Compound Description: 4-chloro-3-{5-methyl-3-[4-(2-pyrrolidin-1-yl-ethoxy)phenylamino]benzo[1,2,4]triazin-7-yl}phenol. TG100572 is a potent multi-targeted kinase inhibitor that targets vascular endothelial growth factor receptor 2 (VEGFR2), Src family kinases (Src and YES), and platelet-derived growth factor receptor (PDGFR) [, ]. It induces apoptosis in proliferating endothelial cells and has shown efficacy in suppressing choroidal neovascularization (CNV) and reducing retinal edema in preclinical models [].
  • Relevance: TG100572 is the active metabolite of TG100801, generated through de-esterification [, ]. While TG100572 exhibits potent activity, systemic delivery leads to adverse effects like weight loss, highlighting the need for targeted delivery approaches. TG100801 acts as a prodrug, enabling topical administration and localized conversion to TG100572 within the eye, minimizing systemic exposure and toxicity [, , ].

Tirapazamine

  • Compound Description: Tirapazamine (3-amino-1,2,4-benzotriazine 1,4-dioxide) is a bioreductive drug that selectively targets hypoxic cells, particularly those found in solid tumors [].
  • Relevance: Tirapazamine shares the benzotriazine core structure with TG100801, highlighting the versatility of this chemical scaffold in drug discovery []. Although both compounds have vastly different mechanisms of action and therapeutic applications, their shared structural motif underscores the potential of benzotriazines in medicinal chemistry.
Overview

TG 100801 is a prodrug of TG 100572, designed primarily for the treatment of conditions related to oncogenic kinases. It is classified under the category of tyrosine kinase inhibitors, which are crucial in cancer therapeutics due to their role in disrupting signaling pathways that promote tumor growth. TG 100801 has been developed to enhance the bioavailability and therapeutic efficacy of its active metabolite, TG 100572, by improving its pharmacokinetic properties.

Source and Classification

TG 100801 was developed as part of a series of compounds aimed at targeting specific kinases implicated in cancer progression. It is classified as a tyrosine kinase inhibitor, a class of drugs that block the action of enzymes known as tyrosine kinases, which are involved in many cellular processes including growth and division. The compound is particularly noted for its selectivity towards certain kinases, making it a valuable candidate in cancer therapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of TG 100801 involves several key steps:

  1. Starting Material: The synthesis begins with TG 100572, which serves as the parent compound.
  2. Esterification: The phenolic hydroxyl group in TG 100572 is modified to form an ester, specifically a benzoate ester. This modification is crucial for enhancing the compound's solubility and absorption characteristics when administered non-invasively.
  3. Final Steps: The final product is obtained through careful purification processes to ensure high yield and purity levels suitable for clinical use.

The synthesis process has been optimized to ensure that the final compound retains the desired pharmacological properties while minimizing potential side effects associated with its active form .

Molecular Structure Analysis

Structure and Data

TG 100801 has a complex molecular structure characterized by specific functional groups that contribute to its activity as a prodrug. The structural formula includes:

  • A benzoate moiety that enhances lipophilicity.
  • A pyrimidinyl group linked to an aniline structure, which is essential for binding to target kinases.

The molecular formula for TG 100801 is C20_{20}H21_{21}F3_3N4_4O2_2, and its molecular weight is approximately 400.4 g/mol. The compound's structure can be represented in SMILES notation for computational studies .

Chemical Reactions Analysis

Reactions and Technical Details

TG 100801 undergoes hydrolysis in biological systems to convert into its active form, TG 100572. This transformation involves:

  1. Enzymatic Hydrolysis: The ester bond in TG 100801 is cleaved by esterases present in biological tissues, releasing TG 100572.
  2. Kinase Interaction: Once converted, TG 100572 interacts with various tyrosine kinases, inhibiting their activity and thus affecting downstream signaling pathways involved in cell proliferation and survival.

This reaction pathway underscores the importance of understanding the metabolic fate of prodrugs in therapeutic applications .

Mechanism of Action

Process and Data

The mechanism of action for TG 100801 primarily revolves around its conversion to TG 100572, which acts as a competitive inhibitor of ATP binding to tyrosine kinases. Key points include:

  • Inhibition of Kinase Activity: By binding to the ATP-binding pocket of kinases, TG 100572 prevents phosphorylation events critical for kinase activation.
  • Downstream Effects: This inhibition leads to decreased cell proliferation and survival signals, ultimately contributing to tumor regression.

Studies have shown that TG 100572 exhibits selectivity towards specific kinases involved in oncogenesis, making it an effective therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: TG 100801 typically appears as a white to off-white solid.
  • Solubility: It demonstrates improved solubility compared to its parent compound due to the esterification process.

Chemical Properties

  • Stability: The compound shows stability under physiological conditions but is sensitive to hydrolysis, which activates its therapeutic form.
  • pH Sensitivity: Its solubility may vary with pH, influencing absorption rates when administered.

Data on these properties are critical for determining optimal dosing regimens and routes of administration .

Applications

Scientific Uses

TG 100801 has significant potential applications in cancer therapy due to its targeted action against specific kinases involved in tumor growth. Its development reflects ongoing efforts to create more effective cancer treatments with reduced side effects. Current research focuses on:

  • Clinical Trials: Evaluating the efficacy and safety profile of TG 100801 in various cancer types.
  • Combination Therapies: Investigating synergistic effects when used alongside other cancer therapeutics.

The ongoing exploration of TG 100801 highlights its potential role in personalized medicine approaches for cancer treatment .

Properties

CAS Number

867331-82-6

Product Name

TG 100801

IUPAC Name

[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate

Molecular Formula

C33H30ClN5O3

Molecular Weight

580.1 g/mol

InChI

InChI=1S/C33H30ClN5O3/c1-22-19-24(28-21-27(13-14-29(28)34)42-32(40)23-7-3-2-4-8-23)20-30-31(22)36-33(38-37-30)35-25-9-11-26(12-10-25)41-18-17-39-15-5-6-16-39/h2-4,7-14,19-21H,5-6,15-18H2,1H3,(H,35,36,38)

InChI Key

JMGXJHWTVBGOKG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)OC(=O)C6=CC=CC=C6)Cl

Solubility

Soluble in DMSO

Synonyms

4-chloro-3-(5-methyl-3-((4-(2-pyrrolidin-1-ylethoxy)phenyl)amino)-1,2,4-benzotriazin-7-yl)phenol
TG 100801
TG-100801
TG100801

Canonical SMILES

CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)OC(=O)C6=CC=CC=C6)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.